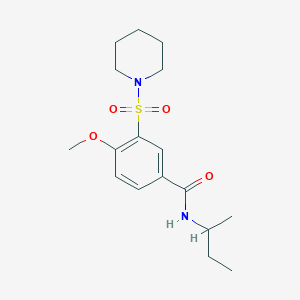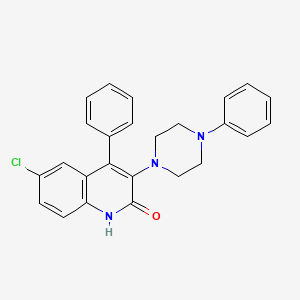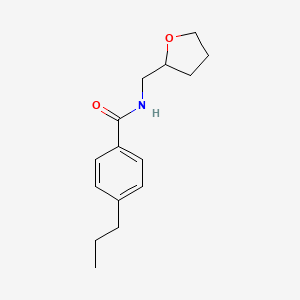![molecular formula C21H24N2O2 B4728180 1-[3-(4-methylphenoxy)propyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B4728180.png)
1-[3-(4-methylphenoxy)propyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole
Overview
Description
"1-[3-(4-methylphenoxy)propyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole" is a benzimidazole derivative. Benzimidazoles are heterocyclic compounds known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
Benzimidazoles, including derivatives like this compound, are typically synthesized through condensation reactions. The synthesis often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions (Kuș et al., 2008).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. This structure contributes to the compound's stability and reactivity (Alpan, Gunes, & Topçu, 2007).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, including alkylation, acylation, and oxidation. They exhibit properties like binding to enzymes and receptors, which is a basis for their biological activity (Paul et al., 2015).
Physical Properties Analysis
Benzimidazoles generally have high melting points and are soluble in organic solvents. Their physical properties are influenced by the substituents on the benzimidazole core (Homma et al., 1997).
Chemical Properties Analysis
The chemical properties of benzimidazoles, such as acidity, basicity, and reactivity, are determined by the nitrogen atoms in the imidazole ring and the nature of the substituents. These properties are crucial in determining the pharmacological activities of these compounds (Gowda et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]-2-(oxolan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-9-11-17(12-10-16)24-15-5-13-23-19-7-3-2-6-18(19)22-21(23)20-8-4-14-25-20/h2-3,6-7,9-12,20H,4-5,8,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDRJKLIJDHYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4728103.png)

![2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4728116.png)

![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4728125.png)
![3-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide](/img/structure/B4728129.png)

![2-{3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4728155.png)
![1-{N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxamide](/img/structure/B4728159.png)
![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenesulfonamide](/img/structure/B4728164.png)
![N-isobutyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4728170.png)


![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4728205.png)